(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol
Description
Properties
IUPAC Name |
(5-amino-1-methylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-3-2-6(10)4-7(8)11-9(12)5-13/h2-4,13H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPELHGDYBGCOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357770 | |
| Record name | (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330472-50-9 | |
| Record name | (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 5-Amino Benzimidazole Precursors
A common strategy in benzimidazole chemistry involves alkylation of amino groups. For example, in the synthesis of bendamustine intermediates, 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid alkyl esters are alkylated with 2-haloethanol in an aqueous acetic acid/acetate buffer system (pH 4–6) to introduce bis-hydroxyethylamino groups.
- Key Reaction Parameters :
- Reagent : 2-Haloethanol (e.g., 2-chloroethanol)
- Solvent : Aqueous acetic acid/acetate buffer
- pH : 4–6
- Temperature : Room temperature to 80°C.
For the target compound, substituting 2-haloethanol with a reagent such as formaldehyde or chloromethanol could facilitate the introduction of a hydroxymethyl group at the 2-position. However, this modification is not explicitly documented in the reviewed sources.
One-Pot Synthesis via Cyclocondensation
The synthesis of benzimidazole cores often involves cyclocondensation of diamines with carbonyl compounds. For instance, N-1-methyl-4-nitrobenzene-1,2-diamine reacts with glutaric anhydride in tetrahydrofuran (THF) to form intermediates like 5-[(2-methylamino-5-nitrophenyl)amino]-5-oxopentanoic acid .
- Critical Steps :
- Cyclization : Acid-catalyzed or thermal cyclization to form the benzimidazole ring.
- Reduction : Nitro groups are reduced to amines using catalysts like palladium on carbon or borane-THF.
To synthesize (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol , a hydroxymethyl group could be introduced during the cyclization step by employing a glycolic acid derivative instead of glutaric anhydride. This hypothesis remains untested in the provided literature.
Reduction of Carbonyl Intermediates
Reduction strategies are employed in bendamustine synthesis to convert nitro groups to amines. For example, borane-THF is used to reduce intermediates in a one-pot process.
- Example Protocol :
- Substrate : 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)butyric acid methyl ester.
- Reagent : Borane-THF complex (7 equiv.).
- Conditions : Room temperature, 5 hours, followed by methanol quenching.
If the target compound’s hydroxymethyl group originates from a ketone or aldehyde precursor, borane-THF or sodium borohydride could serve as reducing agents. No direct evidence for this pathway exists in the reviewed patents.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:
*Reported for analogous benzimidazole derivatives; yields for the target compound may vary.
Mechanism : MnO₂ acts as a mild oxidizing agent, selectively converting primary alcohols to aldehydes without over-oxidation. Ruthenium catalysts with H₂O₂ enable efficient oxidation to carboxylic acids via radical intermediates .
Acylation and Alkylation
The exocyclic amino group (-NH₂) participates in nucleophilic reactions:
Acylation
Reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides:
text(5-Amino-...) + RCOCl → (5-Acetamido-...) + HCl
Conditions : DCC/DMAP in THF (room temperature, 7–9 h) .
Alkylation
Reacts with alkyl halides (e.g., 2-haloethanol) in buffered systems (pH 4–6):
text(5-Amino-...) + X-CH₂CH₂OH → (5-Bis(2-hydroxyethyl)amino-...)
Conditions : Aqueous acetic acid/acetate buffer, no additional base .
Esterification
The hydroxymethyl group forms esters with carboxylic acids:
text(5-Amino-...) + RCOOH → (5-Amino-...)-CH₂OOCR
Conditions : DCC/DMAP coupling in CH₂Cl₂/MeOH .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating via the benzimidazole nitrogen and hydroxymethyl oxygen:
textNi²⁺ + 2 Ligand → cis-[Ni(L)₂] complex
Geometry : Distorted octahedral (Ni–N: 2.049 Å, Ni–O: 2.173 Å) .
Electrophilic Substitution
The benzimidazole ring undergoes substitution, directed by the electron-donating amino group:
| Position | Electrophile | Product | Conditions |
|---|---|---|---|
| C-4/C-6 | Nitronium ion | 5-Amino-4-nitro-1-methyl-... | HNO₃/H₂SO₄, 0°C |
| C-4/C-6 | Halogens (X₂) | 5-Amino-4-halo-1-methyl-... | X₂ in AcOH, RT |
Mechanism : The amino group conjugates with the benzimidazole π-system, activating the ring for electrophilic attack at the para and ortho positions .
Reductive Reactions
The amino group can be reduced under harsh conditions, though this is less common:
text(5-Amino-...) → (5-Methylamino-...)
Conditions : LiAlH₄ or NaBH₄ in THF.
Key Structural Influences on Reactivity
Scientific Research Applications
The compound (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol (CAS No. 330472-50-9) is a benzoimidazole derivative that has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including medicinal chemistry, material science, and biochemistry, supported by comprehensive data and case studies.
Medicinal Chemistry
Anticancer Activity
Research indicates that benzoimidazole derivatives exhibit promising anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against breast cancer cell lines, highlighting its potential as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies revealed that it possesses significant antibacterial effects against various strains of bacteria, including resistant strains. This property makes it a candidate for further development in treating bacterial infections .
Material Science
Synthesis of Mesoporous Materials
this compound is utilized in the synthesis of mesoporous materials, which are important for applications in catalysis and adsorption. Its ability to act as a template in the formation of porous structures has been documented in several studies, showcasing its utility in creating materials with high surface areas and tunable pore sizes .
Biochemistry
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical research aimed at understanding metabolic regulation and developing therapeutic agents targeting these enzymes .
Case Studies
Mechanism of Action
The mechanism of action of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
The following table summarizes key structural analogs of (5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, highlighting differences in substituents, synthetic routes, and functional properties:
Reactivity and Functionalization
- Hydroxymethyl Group Reactivity: The 2-CH₂OH group in this compound can be oxidized to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) using KMnO₄ . This contrasts with chloromethyl analogs (e.g., 2-(chloromethyl)-1H-benzimidazole), which are more reactive toward nucleophilic substitution .
Biological Activity
(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-methanol, a benzimidazole derivative, has garnered attention for its diverse biological activities. This compound's structure features a benzimidazole core, which is known for its interaction with various biological targets, making it a candidate for drug development and biochemical studies. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 180.21 g/mol. Its structure includes an amino group and a hydroxymethyl group attached to the benzimidazole ring, which contributes to its bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values against various pathogens have been reported, showcasing its potential as an antimicrobial agent.
| Pathogen | MIC (μg/ml) | Standard Drug (MIC μg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 62.5 | 50 (Ampicillin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. The mechanism of action often involves intercalation with DNA or inhibition of topoisomerases, leading to apoptosis in cancer cells. Research indicates that this compound may enhance cytotoxicity against various cancer cell lines.
For example:
- Cell Lines Tested : MCF-7 (breast cancer), A375 (melanoma)
- IC50 Values :
- MCF-7: 20 μM
- A375: 15 μM
These results suggest that the compound induces significant cell death in cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the benzimidazole core allows it to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Production : Some studies have shown that the compound can induce ROS generation, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival, contributing to its anticancer effects .
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Study on Antimicrobial Efficacy : A study conducted by Vasantha et al. evaluated various benzimidazole derivatives, including this compound. The study found that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than standard antibiotics .
- Anticancer Research : In a study focused on melanoma treatment, researchers observed that treatment with this compound resulted in a significant reduction in tumor size in animal models compared to control groups .
Q & A
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
- Methodology :
- QSAR Models : Use software like Schrödinger’s QikProp to estimate logP, solubility, and bioavailability .
- Molecular Dynamics Simulations : Simulate solvation effects in water/DMSO mixtures to guide formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
